N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide
Overview
Description
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide is a compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound features a benzamide moiety linked to an oxazolo[4,5-b]pyridine ring system, making it a unique and potentially valuable compound in medicinal chemistry .
Preparation Methods
The synthesis of N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide can be achieved through a multi-step process. One common synthetic route involves the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF, followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate . The intermediate product is then subjected to a Suzuki coupling reaction with various aryl boronic acids in the presence of palladium chloride and cesium carbonate to yield the final compound . Industrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxazole or benzamide moieties .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of other biologically active compounds . In biology and medicine, it has shown promising anticancer activity against several human cancer cell lines, including breast cancer, lung cancer, colon cancer, and ovarian cancer . Additionally, its antimicrobial and anti-inflammatory properties make it a potential candidate for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. While the exact targets are not fully elucidated, it is believed to exert its effects by inhibiting key enzymes or receptors involved in cancer cell proliferation and survival . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide can be compared to other oxazole derivatives, such as 1,3,4-oxadiazole-oxazolo[4,5-b]pyridine derivatives . These compounds share similar structural features and biological activities but may differ in their potency and selectivity . For example, 1,3,4-oxadiazole-oxazolo[4,5-b]pyridine derivatives have also demonstrated anticancer activity but may have different molecular targets and mechanisms of action . The unique structure of this compound, particularly the benzamide moiety, contributes to its distinct biological profile .
Properties
IUPAC Name |
N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-19(15-5-2-1-3-6-15)22-13-14-8-10-16(11-9-14)20-23-18-17(25-20)7-4-12-21-18/h1-12H,13H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSWVJHPXIIMSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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